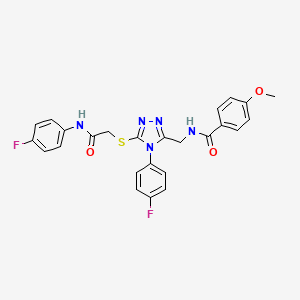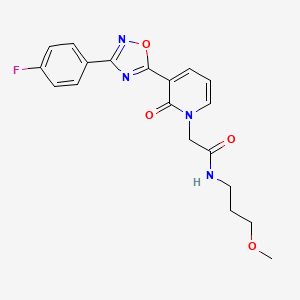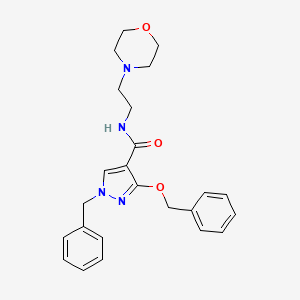
1-benzyl-3-(benzyloxy)-N-(2-morpholinoethyl)-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl-3-(benzyloxy)-N-(2-morpholinoethyl)-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
作用机制
The mechanism of action of 1-benzyl-3-(benzyloxy)-N-(2-morpholinoethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific cellular targets. Studies have shown that this compound inhibits the activity of certain enzymes, such as protein kinases, which are involved in the regulation of various cellular processes. This inhibition leads to the disruption of cellular signaling pathways, ultimately resulting in the observed physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit cancer cell growth and induce apoptosis. In neurological disorders, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. In cardiovascular diseases, this compound has been shown to have vasodilatory effects and may have potential applications in the treatment of hypertension.
实验室实验的优点和局限性
The advantages of using 1-benzyl-3-(benzyloxy)-N-(2-morpholinoethyl)-1H-pyrazole-4-carboxamide in lab experiments include its potential applications in various fields, its well-studied mechanism of action, and its ability to inhibit the activity of specific enzymes. However, limitations of this compound include its potential toxicity and its limited solubility in water, which may affect its efficacy in certain experimental settings.
未来方向
For research on 1-benzyl-3-(benzyloxy)-N-(2-morpholinoethyl)-1H-pyrazole-4-carboxamide include further studies on its potential applications in cancer research, neurological disorders, and cardiovascular diseases. Additionally, studies on the toxicity and pharmacokinetics of this compound may provide valuable information for its potential use in clinical settings. Further investigation into the cellular targets of this compound and its mechanism of action may also provide insights into its potential applications in various fields.
合成方法
The synthesis of 1-benzyl-3-(benzyloxy)-N-(2-morpholinoethyl)-1H-pyrazole-4-carboxamide involves the reaction of 1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxylic acid with 2-(morpholino)ethylamine. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using standard techniques, such as column chromatography.
科学研究应用
1-benzyl-3-(benzyloxy)-N-(2-morpholinoethyl)-1H-pyrazole-4-carboxamide has been studied for its potential applications in various fields, including cancer research, neurological disorders, and cardiovascular diseases. In cancer research, this compound has shown promising results as a potential anticancer agent, with studies indicating its ability to inhibit cancer cell growth and induce apoptosis. In neurological disorders, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. In cardiovascular diseases, this compound has been shown to have vasodilatory effects and may have potential applications in the treatment of hypertension.
属性
IUPAC Name |
1-benzyl-N-(2-morpholin-4-ylethyl)-3-phenylmethoxypyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c29-23(25-11-12-27-13-15-30-16-14-27)22-18-28(17-20-7-3-1-4-8-20)26-24(22)31-19-21-9-5-2-6-10-21/h1-10,18H,11-17,19H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOGCGYGPJDCMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-ethyl 2-((2-bromobenzoyl)imino)-1-butyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2950243.png)

![7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2950247.png)

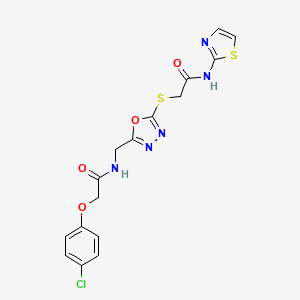

![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(3-methoxybenzyl)amino]-3-oxopropanoate](/img/structure/B2950253.png)
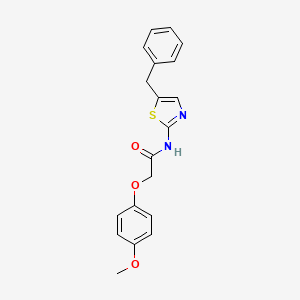
![Ethyl 2-[(5-{[(isopropylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2950257.png)
![2-chloro-N-[4-(3-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2950260.png)
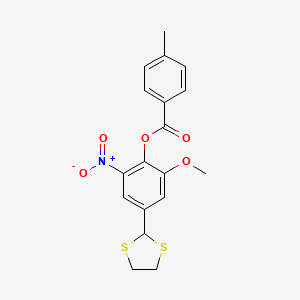
![5-chloro-6-hydroxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2950263.png)
